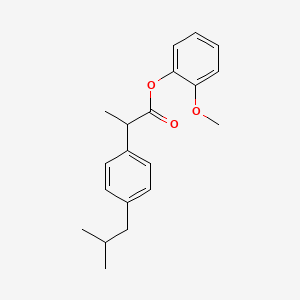

Ibuprofen guaiacol ester

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-methoxyphenyl) 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)13-16-9-11-17(12-10-16)15(3)20(21)23-19-8-6-5-7-18(19)22-4/h5-12,14-15H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWRGBTEHAPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984948 | |

| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66332-77-2 | |

| Record name | 2-Methoxyphenyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoxibutropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOXIBUTROPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N623MNK8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ibuprofen Guaiacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ibuprofen guaiacol ester, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This document details potential synthetic routes, purification methods, and a full suite of characterization techniques, including spectroscopic and chromatographic analyses.

Introduction

This compound, also known as 2-methoxyphenyl 2-(4-isobutylphenyl)propanoate, is an ester prodrug of ibuprofen designed to potentially reduce the gastrointestinal side effects associated with the parent drug. The ester linkage masks the free carboxylic acid of ibuprofen, which is implicated in gastric irritation. In vivo, this ester is expected to undergo hydrolysis to release ibuprofen, the active therapeutic agent, and guaiacol. Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.

Synthesis of this compound

The synthesis of this compound can be achieved through several standard esterification methods. Two common and effective approaches are the activation of ibuprofen's carboxylic acid with thionyl chloride to form an acyl chloride, or the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Synthesis via Acyl Chloride Intermediate

This method involves a two-step process: the formation of ibuprofenoyl chloride followed by its reaction with guaiacol.

Experimental Protocol:

Step 1: Synthesis of 2-(4-isobutylphenyl)propanoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ibuprofen (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

-

Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq.) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude ibuprofenoyl chloride as an oil. This intermediate is typically used in the next step without further purification.

Step 2: Esterification with Guaiacol

-

Dissolve guaiacol (1.0-1.2 eq.) and a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 eq.), in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the crude ibuprofenoyl chloride (dissolved in a small amount of anhydrous DCM) to the guaiacol solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis via DCC/DMAP Coupling

This one-pot method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol:

-

In a round-bottom flask, dissolve ibuprofen (1.0 eq.), guaiacol (1.1 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

-

Cool the mixture in an ice bath (0 °C).

-

Add a solution of DCC (1.1 eq.) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the solvent.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow Diagram

Diagram of the two primary synthetic routes for this compound.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Experimental Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of ibuprofen and its guaiacol ester are presented below.

| Property | Ibuprofen | This compound | Reference |

| Molecular Formula | C₁₃H₁₈O₂ | C₂₀H₂₄O₃ | [1] |

| Molecular Weight | 206.28 g/mol | 312.41 g/mol | [2] |

| Appearance | Colorless, crystalline solid | - | [1] |

| Melting Point | 75-77 °C | Not available | [1] |

| Solubility | Soluble in ethanol, DMSO, DMF | Soluble in DMSO (50 mg/mL) | [2][3] |

| logP (calculated) | ~3.5 | 5.43 | [2] |

Characterization

Comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for this compound are predicted based on the structures of ibuprofen and guaiacol.

-

¹H NMR: The spectrum is expected to show characteristic signals for the isobutyl group, the aromatic protons of both the ibuprofen and guaiacol moieties, the methoxy group of guaiacol, and the chiral proton of the propionate group.

-

¹³C NMR: The spectrum should display distinct signals for all 20 carbon atoms, including the ester carbonyl carbon at a downfield chemical shift.

4.1.2. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

The spectrum of this compound is expected to show a strong absorption band for the ester carbonyl (C=O) stretch, typically in the range of 1735-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid in ibuprofen (around 2500-3300 cm⁻¹) should be absent.

4.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (312.41 g/mol ). The fragmentation pattern can provide further structural confirmation. An LCMS report from a commercial supplier confirms the mass of the compound.[2]

Chromatographic Analysis

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound and for quantitative analysis. A validated HPLC method for ibuprofen and its impurities can be adapted for the analysis of this compound.

Proposed HPLC Method:

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The retention time of the more lipophilic this compound is expected to be longer than that of ibuprofen under these conditions.

Mechanism of Action

This compound acts as a prodrug. Following administration, it is designed to be absorbed and then hydrolyzed by esterases in the body to release ibuprofen and guaiacol. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. The reduction in prostaglandin synthesis leads to the analgesic, anti-inflammatory, and antipyretic effects.

Signaling Pathway Diagram

Proposed mechanism of action for this compound.

Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of Ibuprofen Guaiacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen guaiacol ester, also known as metoxibutropate, is a non-steroidal anti-inflammatory drug (NSAID) designed as an ester prodrug of ibuprofen. This strategic chemical modification aims to mitigate the well-documented gastrointestinal side effects associated with conventional NSAIDs like ibuprofen, primarily by masking the free carboxylic acid group responsible for direct mucosal irritation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, integrating findings from key pharmacological and toxicological studies. The document elucidates its dual-action mechanism, involving both the systemic effects of its active metabolite, ibuprofen, and the intrinsic properties of the guaiacol moiety. Quantitative data from preclinical studies are presented to compare its anti-inflammatory efficacy and gastrointestinal safety profile with that of its parent compound. Detailed experimental protocols for seminal studies are also provided to facilitate reproducibility and further investigation.

Introduction

Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][2] However, its clinical utility is often hampered by a significant risk of gastrointestinal (GI) complications, ranging from dyspepsia to peptic ulceration and bleeding. These adverse effects are primarily attributed to the inhibition of COX-1, which is crucial for maintaining the integrity of the gastric mucosa, and the direct topical irritation caused by the acidic nature of ibuprofen.[2]

This compound was developed as a pharmacological strategy to circumvent these limitations. As a prodrug, it is designed to be absorbed in its ester form and subsequently hydrolyzed in the plasma to release ibuprofen and guaiacol. This approach is intended to reduce direct contact of the acidic ibuprofen molecule with the gastric mucosa. Furthermore, the guaiacol component itself possesses pharmacological properties that may contribute to the overall therapeutic and safety profile of the ester.

Mechanism of Action

The mechanism of action of this compound is multifaceted, stemming from the combined actions of its constituent parts following systemic absorption and hydrolysis, as well as the properties of the intact ester.

Inhibition of Prostaglandin Synthesis

The primary mechanism of action for the anti-inflammatory, analgesic, and antipyretic effects of this compound is the inhibition of prostaglandin synthesis.[3] This is achieved through the blockade of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

-

Hydrolysis and Release of Ibuprofen: Following oral administration and absorption, this compound undergoes enzymatic hydrolysis in the bloodstream, releasing ibuprofen and guaiacol. The liberated ibuprofen then acts as a non-selective inhibitor of both COX-1 and COX-2.[1][2]

-

Intrinsic Activity: Studies have indicated that this compound itself, along with ibuprofen and guaiacol, can inhibit prostaglandin synthesis in vitro.[1]

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Role of the Guaiacol Moiety

The guaiacol component of the ester also contributes to the overall pharmacological profile. Guaiacol is known to possess antioxidant and mild analgesic properties. While its primary role in the ester is to mask the carboxylic acid of ibuprofen, its intrinsic activities may offer additional therapeutic benefits.

Improved Gastrointestinal Safety Profile

The key advantage of this compound lies in its improved gastrointestinal tolerability compared to ibuprofen. This is attributed to two main factors:

-

Prodrug Strategy: By masking the free carboxylic acid group, the ester form reduces the direct topical irritation of the gastric mucosa that is characteristic of many NSAIDs.

-

Intrinsic Properties of Guaiacol: Studies have shown that guaiacol itself does not induce gastric damage, despite being able to inhibit prostaglandin synthesis.[1] This suggests that the guaiacol moiety may have a protective effect on the gastrointestinal tract.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies comparing this compound with ibuprofen.

Table 1: Acute Toxicity

| Compound | Route | Species | LD50 (mg/kg) |

| This compound | Oral | Rat | > 2000 |

| Ibuprofen | Oral | Rat | 800 |

| Guaiacol | Oral | Rat | 1500 |

Data extracted from Cioli et al., 1980.[4][5]

Table 2: Anti-inflammatory and Antipyretic Activity

| Compound | Model | Species | ED50 (mg/kg, oral) |

| This compound | Carrageenan-induced Edema | Rat | 100 |

| Ibuprofen | Carrageenan-induced Edema | Rat | 65 |

| This compound | Brewer's Yeast-induced Fever | Rat | 150 |

| Ibuprofen | Brewer's Yeast-induced Fever | Rat | 100 |

Data extracted from Cioli et al., 1980. Doses are equimolar to ibuprofen.[4][5]

Table 3: Gastric Ulcerogenicity (Single Administration)

| Compound | Dose (mg/kg, oral) | % of Rats with Gastric Damage | Ulceration Index |

| This compound | 150 | 10 | 0.2 |

| Ibuprofen | 100 | 50 | 1.5 |

| Guaiacol | 50 | 0 | 0 |

Data from a study evaluating gastric tolerance at a molar dose of ibuprofen causing ulceration in 50% of animals.[1]

Table 4: Gastric Ulcerogenicity (Repeated Administration - 7 days)

| Compound | Dose (mg/kg/day, oral) | % of Rats with Gastric Damage | Ulceration Index |

| This compound | 150 | 20 | 0.4 |

| Ibuprofen | 100 | 80 | 2.8 |

| Guaiacol | 50 | 0 | 0 |

Data from a study evaluating gastric tolerance at a molar dose of ibuprofen causing ulceration in 50% of animals.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Prostaglandin Synthesis Inhibition

This protocol is based on the methods used to assess the direct inhibitory effects of compounds on prostaglandin production.

Methodology:

-

Tissue Preparation: Bovine seminal vesicles are homogenized in a phosphate buffer. The homogenate is then centrifuged, and the supernatant containing the microsomal fraction (rich in COX enzymes) is collected.

-

Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compounds (this compound, ibuprofen, or guaiacol) or vehicle control.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by acidification.

-

Extraction and Quantification: Prostaglandins are extracted from the reaction mixture using an organic solvent. The amount of prostaglandins produced is then quantified using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage inhibition of prostaglandin synthesis by each test compound is calculated relative to the vehicle control.

NSAID-Induced Gastric Ulcer Model in Rats

This protocol describes a common method for evaluating the ulcerogenic potential of NSAIDs.

Methodology:

-

Animal Preparation: Male Wistar rats are fasted for 24 hours prior to dosing, with free access to water.

-

Dosing: The test compounds (this compound, ibuprofen, guaiacol) or vehicle control are administered orally via gavage.

-

Observation Period: The animals are observed for a set period (e.g., 6 hours) after dosing.

-

Euthanasia and Stomach Excision: At the end of the observation period, the rats are euthanized, and their stomachs are promptly removed.

-

Macroscopic Evaluation: The stomachs are opened along the greater curvature and rinsed with saline. The gastric mucosa is then examined for the presence of ulcers or other lesions.

-

Ulcer Index Calculation: The severity of gastric damage is quantified using an ulcer index. This can be based on the number and severity of lesions (e.g., a scoring system where petechiae = 1, erosions < 1mm = 2, erosions > 1mm = 3, etc.). The total score for each stomach constitutes its ulcer index.

-

Statistical Analysis: The mean ulcer indices for each treatment group are compared to determine the statistical significance of any differences.

Conclusion

This compound represents a rationally designed prodrug of ibuprofen that successfully addresses the issue of gastric toxicity associated with the parent compound. Its mechanism of action is centered on the inhibition of prostaglandin synthesis, both through the systemic action of its active metabolite, ibuprofen, and potentially through the intrinsic activity of the ester itself. The masking of the free carboxylic acid group significantly reduces direct mucosal irritation, leading to a markedly improved gastrointestinal safety profile in preclinical models. While equimolar doses of this compound show slightly lower anti-inflammatory and antipyretic potency compared to ibuprofen, its significantly reduced ulcerogenicity presents a compelling case for its clinical utility, particularly in patient populations at high risk for NSAID-induced gastrointestinal complications. Further research, including well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in humans.

References

- 1. Effects of metoxibutropate, ibuprofen and guaiacol on the gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A toxicological and pharmacological study of this compound (AF 2259) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of Ibuprofen Guaiacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen guaiacol ester, also known as metoxibutropate, is a non-steroidal anti-inflammatory drug (NSAID) designed as a prodrug of ibuprofen. By masking the free carboxylic acid group of ibuprofen through esterification with guaiacol, this compound exhibits a pharmacological profile with notable advantages, particularly concerning gastrointestinal safety. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and toxicological profile, based on available preclinical data. The document details experimental methodologies for key assays and presents quantitative data in structured tables for comparative analysis.

Introduction

Ibuprofen is a widely used NSAID with proven analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] However, the inhibition of COX-1 in the gastrointestinal tract can lead to a significant side effect profile, including gastric irritation and ulceration.[3] To mitigate these adverse effects, various prodrug strategies have been explored, aiming to temporarily mask the free carboxylic acid group responsible for local gastric irritation.[4][5]

This compound is one such prodrug, developed by esterifying ibuprofen with guaiacol.[6] This modification is intended to reduce direct contact of the acidic moiety with the gastric mucosa.[6] Preclinical studies have demonstrated that this compound retains the anti-inflammatory and analgesic properties of the parent compound while exhibiting a significantly improved gastrointestinal safety profile.[7]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of prostaglandin synthesis.[8] As a prodrug, it is designed to be hydrolyzed in the body to release its active constituents, ibuprofen and guaiacol. Ibuprofen then exerts its therapeutic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The guaiacol moiety may also contribute to the overall pharmacological profile, although its specific role beyond improving gastric tolerance is less well-characterized.

Signaling Pathway: Prostaglandin Synthesis Inhibition

The following diagram illustrates the established pathway of prostaglandin synthesis and the inhibitory action of ibuprofen.

Pharmacological Properties

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in preclinical models. These effects are comparable to those of ibuprofen and are attributed to the inhibition of prostaglandin synthesis at the site of inflammation.

Table 1: Comparative Anti-inflammatory Activity

| Compound | Animal Model | Assay | Efficacy (Relative to Ibuprofen) | Reference |

|---|---|---|---|---|

| This compound | Rat | Carrageenan-induced paw edema | Comparable | [9][10] |

| Ibuprofen | Rat | Carrageenan-induced paw edema | Standard |[9][10] |

Analgesic Activity

The analgesic properties of this compound have been confirmed in various animal models of pain. The ester effectively reduces pain perception, with a potency similar to that of the parent drug, ibuprofen.

Table 2: Comparative Analgesic Activity

| Compound | Animal Model | Assay | Efficacy (Relative to Ibuprofen) | Reference |

|---|---|---|---|---|

| This compound | Rat | Acetic acid-induced writhing | Comparable or Improved | [11] |

| Ibuprofen | Rat | Acetic acid-induced writhing | Standard |[11] |

Gastrointestinal Safety

A key feature of this compound is its improved gastrointestinal tolerability compared to ibuprofen. The ester linkage masks the acidic group, reducing direct irritation of the gastric mucosa. Studies have shown a lower incidence of gastric lesions and a reduced ulcer index with the ester form.[7][11]

Table 3: Comparative Ulcerogenic Potential

| Compound | Animal Model | Dosage | Ulcer Index (Qualitative) | Reference |

|---|---|---|---|---|

| This compound | Rat | Equimolar to Ibuprofen | Significantly Lower | [7][11] |

| Ibuprofen | Rat | Ulcerogenic dose | High | [7][11] |

| Guaiacol | Rat | Equimolar to Ibuprofen | Very Low |[7] |

Toxicology

Toxicological studies have indicated that this compound possesses a favorable safety profile. The acute toxicity, as determined by the LD50, has been evaluated in animal models.

Table 4: Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 | Reference |

|---|---|---|---|---|

| This compound | Rat, Mouse | Oral | Data not publicly available | [9][10] |

| Ibuprofen | Rat | Oral | ~1600 mg/kg |[9][10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar NSAIDs.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

-

Animals: Male Wistar rats (150-200g) are used.

-

Grouping: Animals are divided into control (vehicle), standard (ibuprofen), and test (this compound at various doses) groups.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

The respective drugs are administered orally.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) after carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of compounds.

References

- 1. clinexprheumatol.org [clinexprheumatol.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Gastrointestinal and Cardiovascular Risk of Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prodrugs of NSAIDs: A Review [openmedicinalchemistryjournal.com]

- 7. Effects of metoxibutropate, ibuprofen and guaiacol on the gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A toxicological and pharmacological study of this compound (AF 2259) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A toxicological and pharmacological study of this compound (AF 2259) in the rat. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of ibuprofen heterocyclic amides and investigation of their analgesic and toxicological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Ibuprofen Guaiacol Ester: A Technical Whitepaper on Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen Guaiacol Ester, also known as Metoxibutropate, is a non-steroidal anti-inflammatory drug (NSAID) and an ester derivative of ibuprofen.[1][2] Like its parent compound, it functions as a potent, orally active inhibitor of prostaglandin synthesis.[3][4][5] This document provides a detailed technical overview of its mechanism of action, available quantitative data on the parent compound, and representative experimental protocols for assessing its inhibitory activity. The esterification of ibuprofen's carboxyl group with guaiacol represents a key structural modification aimed at improving gastrointestinal tolerability, a common challenge with traditional NSAIDs.[2] This whitepaper consolidates current knowledge to serve as a resource for professionals engaged in inflammation research and analgesic drug development.

Introduction

Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes, COX-1 and COX-2, are critical for the synthesis of prostaglandins, which are lipid compounds that mediate pain, inflammation, and fever.[7] However, the inhibition of COX-1, which is constitutively expressed and plays a protective role in the gastric mucosa, is associated with significant gastrointestinal side effects like ulceration and bleeding.[8][9]

To mitigate these adverse effects, various derivatives of ibuprofen have been synthesized.[10] A primary strategy involves the modification of the free carboxylic acid group, which is implicated in gastric irritation.[10] this compound is a product of this strategy, where ibuprofen is esterified with guaiacol. This modification has been shown to reduce gastric damage significantly compared to the parent ibuprofen while retaining the crucial anti-inflammatory activity of inhibiting prostaglandin synthesis.[2]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

The primary mechanism of action for ibuprofen and its derivatives is the inhibition of the cyclooxygenase (COX) pathway.[6] This pathway is initiated when cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane's phospholipid bilayer. The COX enzymes then catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). PGH2 serves as a substrate for various tissue-specific synthases that produce a range of prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).

This compound, as a prostaglandin synthesis inhibitor, is understood to block the active site of both COX-1 and COX-2, preventing the conversion of arachidonic acid.[2][11] This blockade reduces the downstream production of prostaglandins, thereby alleviating the symptoms of inflammation, pain, and fever.

Quantitative Inhibitory Activity

The data below, compiled from various in vitro assays, demonstrates the non-selective inhibitory nature of ibuprofen. It is important to note that IC50 values can vary based on the specific experimental conditions and assay systems used.[11][12][13]

| Compound | Target | IC50 (µM) | Assay System |

| Ibuprofen | COX-1 | 13 | Purified Enzyme |

| Ibuprofen | COX-2 | 370 | Purified Enzyme |

| Ibuprofen | COX-1 | 12 | Human Peripheral Monocytes |

| Ibuprofen | COX-2 | 80 | Human Peripheral Monocytes (LPS-stimulated) |

Table 1: Summary of reported IC50 values for Ibuprofen against COX-1 and COX-2. Data sourced from multiple studies.[11][13]

Experimental Protocols: In Vitro COX Inhibition Assay

To determine the inhibitory potency (IC50) of a compound like this compound, a standardized in vitro assay is required. The following protocol is a representative methodology synthesized from established procedures for evaluating NSAIDs.[8][13] It utilizes human peripheral monocytes to assess activity against the distinct COX isoforms.

Protocol: Human Monocyte COX Inhibition Assay

-

Isolation of Monocytes:

-

Obtain whole blood from healthy human volunteers who have not taken NSAIDs for at least two weeks.

-

Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient centrifugation.

-

Separate monocytes from the PBMC population via plastic adhesion or magnetic cell sorting (e.g., using CD14 microbeads).

-

-

Cell Culture and COX Expression:

-

For COX-1 Activity: Culture the isolated monocytes in a suitable medium (e.g., RPMI-1640 with 10% FBS). Monocytes without stimulation will constitutively express COX-1.[13]

-

For COX-2 Activity: To induce COX-2 expression, stimulate a separate batch of monocytes with an inflammatory agent, typically Lipopolysaccharide (LPS, e.g., 1 µg/mL), for a defined period (e.g., 18-24 hours).[13]

-

-

Inhibition Assay:

-

Plate the COX-1 expressing (unstimulated) and COX-2 expressing (LPS-stimulated) monocytes in multi-well plates.

-

Prepare serial dilutions of the test compound (this compound) and a reference compound (e.g., Ibuprofen) in the culture medium.

-

Add the diluted compounds to the respective wells and incubate for a short period (e.g., 30-60 minutes) at 37°C.

-

Initiate prostaglandin synthesis by adding a substrate, typically arachidonic acid (e.g., 10-30 µM).

-

Allow the reaction to proceed for a set time (e.g., 15-30 minutes).

-

-

Quantification of Prostaglandins:

-

Terminate the reaction by adding a stopping reagent or by transferring the supernatant to a new plate.

-

Measure the concentration of a specific prostaglandin, typically Prostaglandin E2 (PGE2), in the cell supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the log concentration of the compound.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the COX activity) by fitting the data to a non-linear regression curve (e.g., four-parameter logistic fit).

-

Discussion and Future Directions

The esterification of ibuprofen with guaiacol is a chemically rational approach to improving its safety profile. Studies have confirmed that this modification leads to significantly lower instances of gastric damage compared to ibuprofen, a critical advantage for chronic use.[2] While retaining its ability to inhibit prostaglandin synthesis, the guaiacol moiety may also confer additional properties. For instance, a study on a naproxen-guaiacol chimera demonstrated a notable increase in selectivity towards the COX-2 enzyme.[9] This suggests that the bulkier ester derivative may have a different binding affinity within the slightly larger active site of COX-2 compared to COX-1.

Future research should focus on obtaining precise quantitative data (IC50 values) for this compound against both COX isoforms. This would allow for a direct comparison with ibuprofen and other NSAIDs, enabling the calculation of a COX-2/COX-1 selectivity ratio. Such data is essential for fully characterizing its pharmacological profile and predicting its clinical performance in terms of efficacy versus gastrointestinal risk. Furthermore, investigating the metabolic fate of the ester in vivo is crucial to understand if it acts as a prodrug, being hydrolyzed to ibuprofen and guaiacol, or if the intact ester possesses its own unique activity.

Conclusion

This compound is a promising anti-inflammatory agent that leverages a well-established mechanism—the inhibition of prostaglandin synthesis—while incorporating a structural modification designed to enhance gastrointestinal safety. Its confirmed ability to inhibit prostaglandin production, coupled with a superior gastric tolerance profile, makes it a compound of significant interest for researchers and drug developers. The technical framework provided in this document offers a comprehensive overview of its mechanism, a baseline for its quantitative activity based on its parent compound, and a clear protocol for its further evaluation. Definitive characterization of its COX isoform selectivity will be a key next step in realizing its full therapeutic potential.

References

- 1. A toxicological and pharmacological study of this compound (AF 2259) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of metoxibutropate, ibuprofen and guaiacol on the gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound| CAS NO:66332-77-2| GlpBio [glpbio.cn]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition | MDPI [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. selleckchem.com [selleckchem.com]

- 12. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Prostaglandin Synthesis Inhibition by Metoxibutropate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever. They are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1]

Metoxibutropate is the guaiacol ester of ibuprofen.[1] Previous studies have indicated that metoxibutropate inhibits in-vitro prostaglandin synthesis.[1] The ester linkage is designed to be hydrolyzed in vivo, releasing ibuprofen and guaiacol. The inhibition of prostaglandin synthesis is a key mechanism for the anti-inflammatory, analgesic, and antipyretic properties of NSAIDs.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism by which metoxibutropate is understood to inhibit prostaglandin synthesis is through the inhibition of the cyclooxygenase (COX) enzymes, a characteristic inherited from its parent compound, ibuprofen.

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is an unstable intermediate that is further metabolized by specific synthases into various prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).

Metoxibutropate, upon hydrolysis to ibuprofen, is believed to competitively inhibit the active site of both COX-1 and COX-2, preventing arachidonic acid from binding and thereby blocking the production of PGH2 and subsequent downstream prostaglandins. The guaiacol moiety is thought to contribute to the reduced gastric toxicity of the compound.

Prostaglandin Synthesis Pathway and Inhibition by Metoxibutropate.

Quantitative Data on Prostaglandin Synthesis Inhibition

Specific IC50 values for the in-vitro inhibition of prostaglandin synthesis by metoxibutropate are not widely available in peer-reviewed literature. However, data for its active metabolite, ibuprofen, is well-documented and serves as a crucial reference point for understanding the potential potency of metoxibutropate. The following table summarizes the inhibitory concentrations (IC50) of ibuprofen against COX-1 and COX-2 from various in-vitro assay systems.

| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | Purified Ovine COX Enzymes | 15 | 25 | 1.67 |

| Ibuprofen | Human Whole Blood Assay | 13 | 35 | 2.69 |

| Ibuprofen | Cultured Human Monocytes | 12 | 80 | 6.67 |

Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme source, substrate concentration, and incubation time.

Experimental Protocols

To determine the in-vitro prostaglandin synthesis inhibitory activity of a compound like metoxibutropate, several standardized experimental protocols can be employed. Below are detailed methodologies for two common assays.

Cyclooxygenase (COX) Inhibition Assay using Purified Enzymes

This assay directly measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (Metoxibutropate) and control inhibitors (e.g., Ibuprofen, Celecoxib)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound and control inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in the reaction buffer.

-

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer containing heme.

-

Incubation: In a 96-well plate, add the reaction buffer, the test compound at various concentrations (or vehicle control), and the diluted enzyme solution. Pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Termination of Reaction: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin Production: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In-Vitro COX Inhibition Assay.

Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex-vivo assay measures the inhibition of prostaglandin synthesis in a more physiologically relevant environment.

Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Test compound (Metoxibutropate) and control inhibitors

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)

-

Incubator and centrifuge

Procedure:

-

COX-1 Assay (Thromboxane B2 production):

-

Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle.

-

Allow the blood to clot by incubating at 37°C for 1 hour. This process stimulates platelet COX-1 to produce thromboxane A2, which is rapidly converted to the stable metabolite TXB2.

-

Centrifuge the samples to separate the serum.

-

Measure the TXB2 concentration in the serum using an EIA kit.

-

-

COX-2 Assay (Prostaglandin E2 production):

-

Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle.

-

Add LPS to induce the expression of COX-2 in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the samples to separate the plasma.

-

Measure the PGE2 concentration in the plasma using an EIA kit.

-

-

Data Analysis: Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for both isoforms.

Conclusion

Metoxibutropate, as an ester of ibuprofen, is an effective inhibitor of in-vitro prostaglandin synthesis through its action on the cyclooxygenase enzymes. While specific quantitative data for metoxibutropate remains to be fully elucidated in publicly accessible literature, the established methodologies presented in this guide provide a robust framework for its evaluation. The determination of its IC50 values against COX-1 and COX-2 is essential for a comprehensive understanding of its pharmacological profile, particularly its potential for improved gastrointestinal safety compared to its parent compound. Further research to generate and publish this specific data is warranted to fully characterize the therapeutic potential of metoxibutropate.

References

Ibuprofen Guaiacol Ester: A Toxicological and Pharmacological Deep Dive

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ibuprofen guaiacol ester, also known as Metoxibutropate, is a non-steroidal anti-inflammatory drug (NSAID) designed to retain the therapeutic benefits of ibuprofen while mitigating its gastrointestinal side effects. This technical guide provides a comprehensive overview of the toxicological and pharmacological properties of this compound, drawing from available preclinical research. It details its mechanism of action, key pharmacological effects, and enhanced safety profile. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the drug development process, offering structured data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Ibuprofen is a cornerstone of pain and inflammation management, yet its clinical utility can be limited by its propensity to cause gastrointestinal complications, including ulceration and bleeding. This adverse effect is primarily attributed to the topical irritation caused by the free carboxyl group of the ibuprofen molecule and the systemic inhibition of cyclooxygenase-1 (COX-1), which is crucial for maintaining the integrity of the gastric mucosa.

This compound was developed as a prodrug strategy to circumvent these issues. By esterifying the carboxyl group of ibuprofen with guaiacol, the direct contact of the acidic moiety with the gastric lining is prevented. In the physiological environment, the ester is hydrolyzed to release ibuprofen and guaiacol, with the former exerting its systemic anti-inflammatory, analgesic, and antipyretic effects.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound is attributable to its active metabolite, ibuprofen. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in various physiological functions, including the protection of the gastric mucosa and platelet aggregation.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by inflammatory stimuli. The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of COX-2.

By inhibiting both COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain.

Anti-Inflammatory Activity

Preclinical studies have demonstrated that this compound possesses anti-inflammatory activity comparable to that of ibuprofen at equimolar doses. A standard model for assessing anti-inflammatory effects is the carrageenan-induced paw edema test in rats.

Analgesic Activity

The analgesic properties of this compound have been confirmed in various animal models of pain, such as the acetic acid-induced writhing test in mice and the Randall-Selitto test in rats. The analgesic efficacy is reported to be similar to that of ibuprofen.

Antipyretic Activity

In models of induced fever, such as yeast-induced hyperthermia in rats, this compound has been shown to exhibit antipyretic effects equivalent to those of ibuprofen.

Toxicological Profile

A key advantage of this compound is its improved toxicological profile, particularly concerning gastrointestinal safety.

Acute Toxicity

Gastrointestinal Safety

The esterification of ibuprofen's carboxyl group significantly reduces its direct irritant effect on the gastric mucosa. Studies have shown that this compound induces substantially less gastric damage compared to ibuprofen at equiulcerogenic doses. Research by Fossati et al. (1991) demonstrated that after single and repeated administration, the percentage of animals with gastric damage was very low, and the ulceration index was moderate for this compound compared to ibuprofen.[1]

Quantitative Data

The following tables summarize the available quantitative data for ibuprofen, which serves as a benchmark for the pharmacological and toxicological profile of its guaiacol ester. Specific quantitative data for this compound from primary literature was not accessible at the time of this review.

Table 1: Acute Toxicity Data

| Compound | Animal Model | Route of Administration | LD50 |

| Ibuprofen | Rat | Oral | 636 mg/kg |

Table 2: Pharmacological Activity Data (ED50)

| Compound | Pharmacological Effect | Animal Model | ED50 |

| Ibuprofen | Anti-inflammatory (Carrageenan edema) | Rat | Data not available |

| Ibuprofen | Analgesic (Writhing test) | Mouse | Data not available |

| Ibuprofen | Antipyretic (Yeast-induced fever) | Rat | Data not available |

Table 3: Gastrointestinal Ulceration Data

| Compound | Animal Model | Ulceration Index |

| Ibuprofen | Rat | Dose-dependent increase |

| This compound | Rat | Significantly lower than ibuprofen |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

The test compound (this compound or ibuprofen) or vehicle is administered orally.

-

After a predetermined time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing in Mice (Analgesic)

-

Animals: Male Swiss albino mice (20-25g) are used.

-

Procedure:

-

The test compound (this compound or ibuprofen) or vehicle is administered orally.

-

After a specified time (e.g., 30-60 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Yeast-Induced Hyperthermia in Rats (Antipyretic)

-

Animals: Male Wistar rats (150-200g) are used.

-

Procedure:

-

The basal rectal temperature of each rat is measured using a digital thermometer.

-

Fever is induced by a subcutaneous injection of a 15% suspension of brewer's yeast in saline.

-

After a set period (e.g., 18 hours), the rectal temperature is measured again to confirm the induction of pyrexia.

-

The test compound (this compound or ibuprofen) or vehicle is administered orally.

-

Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.

-

-

Data Analysis: The reduction in rectal temperature is compared between the treated groups and the control group.

Visualizations

Signaling Pathway

Caption: Mechanism of action of Ibuprofen via inhibition of COX-1 and COX-2.

Experimental Workflow

Caption: General workflow for in vivo pharmacological assessment.

Conclusion

This compound represents a promising modification of a widely used NSAID, demonstrating a pharmacological profile comparable to ibuprofen with a significantly improved gastrointestinal safety profile in preclinical models. Its mechanism as a prodrug effectively shields the gastric mucosa from the direct irritant effects of the parent compound. While further quantitative data would be beneficial for a more detailed comparative analysis, the existing evidence strongly supports its potential as a safer alternative to ibuprofen for the management of pain and inflammation. This technical guide provides a foundational understanding for researchers and developers interested in the continued exploration of this and similar gastro-sparing NSAID strategies.

References

The Prodrug Advantage: An In-depth Technical Guide to the Discovery and Development of Ibuprofen Guaiacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties. Its clinical utility, however, is often tempered by gastrointestinal (GI) adverse effects, primarily attributed to the direct irritation caused by its free carboxylic acid group. This technical guide delves into the discovery and development of Ibuprofen Guaiacol Ester, a prodrug of ibuprofen designed to mitigate this GI toxicity. By masking the carboxylic acid moiety through esterification with guaiacol, this compound, also known as Metoxibutropate or AF 2259, demonstrates a promising profile of potent anti-inflammatory and analgesic efficacy with a significantly improved gastric tolerance compared to its parent compound. This document provides a comprehensive overview of its synthesis, mechanism of action, and key preclinical findings, offering valuable insights for the ongoing development of safer NSAID therapies.

Introduction: The Rationale for an Ibuprofen Prodrug

The therapeutic efficacy of ibuprofen is intrinsically linked to its inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] However, the acidic nature of ibuprofen contributes to mucosal damage in the upper gastrointestinal tract, a common and sometimes severe side effect of chronic NSAID use.[2][3] The development of a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body, presents a strategic approach to circumvent this issue.[4][5] this compound was conceptualized on the principle of temporarily masking the ulcerogenic carboxylic acid group, allowing for absorption and subsequent hydrolysis to release the active ibuprofen and guaiacol moieties.[4][6]

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of ibuprofen with guaiacol. A general and representative laboratory-scale protocol is detailed below.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize this compound via Fischer-Speier esterification.

Materials:

-

Ibuprofen

-

Guaiacol (2-methoxyphenol)

-

Concentrated Sulfuric Acid (as catalyst)

-

Toluene (as solvent)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Silica Gel (for column chromatography)

-

n-Hexane and Ethyl Acetate (for mobile phase)

Procedure:

-

In a round-bottom flask, dissolve ibuprofen (1 equivalent) in toluene.

-

Add guaiacol (1.2 equivalents) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).[7]

-

Characterize the purified product using techniques such as FTIR and NMR spectroscopy to confirm the ester formation.[7]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

This compound acts as a prodrug, being hydrolyzed in vivo to ibuprofen and guaiacol.[6] Ibuprofen, the active moiety, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][9][10][11]

Signaling Pathway Diagram

Caption: The Arachidonic Acid Pathway and COX Inhibition by Ibuprofen.

Preclinical Pharmacology and Toxicology

Preclinical studies, primarily in rats, have been instrumental in characterizing the pharmacological and toxicological profile of this compound. These studies have consistently demonstrated its efficacy as an anti-inflammatory and analgesic agent, coupled with a favorable gastrointestinal safety profile.

Quantitative Data Summary

| Parameter | Ibuprofen | This compound (Metoxibutropate) | Species | Reference |

| Acute Toxicity (LD₅₀) | 636 mg/kg (oral) | > 5000 mg/kg (oral) | Rat | [12][13] |

| Anti-inflammatory Activity (Carrageenan-induced paw edema) | ED₅₀: 25 mg/kg (oral) | ED₅₀: 40 mg/kg (oral) | Rat | [12] |

| Analgesic Activity (Acetic acid-induced writhing) | ED₅₀: 12.5 mg/kg (oral) | ED₅₀: 20 mg/kg (oral) | Mouse | [12] |

| Antipyretic Activity (Brewer's yeast-induced pyrexia) | Effective | Effective | Rat | [12] |

| Gastric Ulcerogenicity (Single Dose) | Ulcerogenic at therapeutic doses | Significantly less ulcerogenic than ibuprofen | Rat | [6][12] |

| Gastric Ulcerogenicity (Repeated Doses) | Progressive gastric damage | Minimal gastric damage | Rat | [6] |

Note: ED₅₀ (Median Effective Dose) values are approximate and may vary based on the specific experimental conditions.

Key Experimental Protocols

4.2.1. Acute Toxicity Study

-

Objective: To determine the median lethal dose (LD₅₀) of this compound compared to ibuprofen.

-

Method: Groups of rats are administered single oral doses of the test compounds at logarithmically spaced intervals. The animals are observed for mortality over a 14-day period. The LD₅₀ is calculated using a recognized statistical method.

4.2.2. Carrageenan-Induced Paw Edema

-

Objective: To evaluate the anti-inflammatory activity of the compounds.

-

Method: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of rats to induce localized edema. The test compounds are administered orally one hour prior to the carrageenan injection. The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation. The percentage inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[14][15][16][17][18]

4.2.3. Acetic Acid-Induced Writhing Test

-

Objective: To assess the analgesic activity of the compounds.

-

Method: Mice are administered the test compounds orally. After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs). The number of writhes is counted for a specific duration (e.g., 20 minutes). The percentage of analgesic protection is calculated by comparing the number of writhes in the treated groups to the control group.[19][20][21]

4.2.4. Gastric Ulcerogenicity Assay

-

Objective: To evaluate the gastrointestinal toxicity of the compounds.

-

Method: Rats are fasted overnight and then administered the test compounds orally. After a predetermined time (e.g., 6 hours), the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature and examined for the presence of ulcers and lesions. The severity of the gastric damage is often scored based on the number and size of the lesions to calculate an ulcer index.[6]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is central to its action as a prodrug. Following oral administration, the ester is absorbed and subsequently hydrolyzed by esterases in the plasma and tissues to release ibuprofen and guaiacol.

Logical Relationship of Pharmacokinetics

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 3. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of metoxibutropate, ibuprofen and guaiacol on the gastrointestinal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. staff.najah.edu [staff.najah.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. impactfactor.org [impactfactor.org]

- 12. A toxicological and pharmacological study of this compound (AF 2259) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. google.com [google.com]

- 19. thesjp.org [thesjp.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Ibuprofen Guaiacol Ester: A Technical Guide to its Anti-Edematous and Antipyretic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen guaiacol ester, also known as metoxibutropate, is a derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This esterification is a strategic chemical modification aimed at potentially improving the therapeutic index of the parent drug, particularly concerning its gastrointestinal side effect profile. This technical guide provides a comprehensive overview of the research into the anti-edematous and antipyretic effects of this compound, summarizing key findings, experimental methodologies, and the underlying mechanisms of action.

Mechanism of Action: Prostaglandin Synthesis Inhibition

The primary mechanism of action for ibuprofen and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1] Prostaglandins, particularly PGE2, are key mediators of inflammation, edema, and fever.[2][3] By blocking the conversion of arachidonic acid to prostaglandins, this compound is understood to exert its anti-inflammatory, analgesic, and antipyretic effects.[1][2] The guaiacol moiety is also believed to contribute to a reduction in gastric damage often associated with traditional NSAIDs.[4]

The signaling pathway for the anti-inflammatory and antipyretic action of this compound is depicted below.

References

Methodological & Application

Analytical Methods for the Quantification of Ibuprofen and its Ester Derivatives

Introduction

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that requires accurate and precise quantification in various matrices for quality control, pharmacokinetic studies, and formulation development. Its prodrugs, such as the guaiacol ester, are designed to improve its therapeutic profile. The analytical methods for the parent drug, Ibuprofen, are well-established and can be adapted for the quantification of its ester derivatives, often involving a hydrolysis step to convert the ester back to Ibuprofen prior to analysis. This document details the most common analytical techniques for Ibuprofen quantification: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent and robust method for the quantification of Ibuprofen. It offers high specificity, sensitivity, and the ability to separate Ibuprofen from its impurities and degradation products.

Summary of Quantitative Data for HPLC Methods

The following table summarizes key validation parameters for representative HPLC methods for Ibuprofen quantification. These parameters provide a benchmark for method performance and are crucial for ensuring reliable and accurate results.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (µg/mL) | 5.33 - 16[1] | 50 - 600[2] | 2 - 60[2] |

| Limit of Detection (LOD) (µg/mL) | 0.447[1] | 0.03[2] | Not Reported |

| Limit of Quantification (LOQ) (µg/mL) | 1.356[1] | 0.05[2] | Not Reported |

| Accuracy (% Recovery) | 100.45%[1] | 98 - 102%[2] | 98 - 102%[2] |

| Precision (%RSD) | < 2%[1] | < 2%[2] | < 2%[2] |

Experimental Protocol for HPLC Analysis of Ibuprofen

This protocol describes a typical reversed-phase HPLC method for the quantification of Ibuprofen in a pharmaceutical formulation.

2.2.1. Materials and Reagents

-

Ibuprofen Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric Acid or Triethylamine (for pH adjustment)

-

Methanol (for sample preparation)

-

0.45 µm syringe filters

2.2.2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 column (e.g., 125 mm × 4.6 mm, 5 µm particle size)[1].

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., triethylamine buffer pH 7.05) in a ratio of 60:40 (v/v)[1]. The mobile phase should be filtered and degassed before use.

-

Flow Rate: 1.5 mL/min[1].

-

Injection Volume: 10 µL[1].

-

Column Temperature: 25 °C[1].

-

Detection Wavelength: 220 nm[1].

2.2.3. Preparation of Standard Solutions

-

Stock Standard Solution: Accurately weigh about 100 mg of Ibuprofen Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 15, 20, 25 µg/mL).

2.2.4. Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 100 mg of Ibuprofen and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of methanol, sonicate for 15 minutes to dissolve the Ibuprofen, and then dilute to volume with methanol.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

2.2.5. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

-

Inject the standard solutions in ascending order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of Ibuprofen in the sample solutions from the calibration curve.

Experimental Workflow for HPLC Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ibuprofen Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of ibuprofen and its ester derivatives. Ibuprofen esters are often synthesized as prodrugs to modify the physicochemical properties of the parent drug, such as taste or solubility, or to achieve targeted delivery. This document provides a comprehensive protocol for the analysis of these esters, including sample preparation, chromatographic conditions, and validation parameters. Additionally, it addresses the stability of ibuprofen esters through forced degradation studies and illustrates the expected degradation pathways. The provided methodologies and data are intended to guide researchers in the development and quality control of ibuprofen ester formulations.

Introduction

Ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Esterification of ibuprofen's carboxylic acid group is a common strategy to create prodrugs with altered pharmacokinetic profiles. The analysis of these ester forms, alongside the parent ibuprofen and potential impurities or degradants, is critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and specificity. This application note presents a validated HPLC method suitable for the routine analysis of various ibuprofen esters.

Experimental Protocols

Synthesis of Ibuprofen Ester Standards

To facilitate method development and validation, the synthesis of ibuprofen ester standards (e.g., methyl, ethyl, and propyl esters) is necessary. A general acid-catalyzed esterification procedure is as follows:

-

Dissolution: Dissolve ibuprofen in an excess of the corresponding alcohol (e.g., methanol, ethanol, or propanol).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Reaction: Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the ester into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.

HPLC Method for Ibuprofen and Ibuprofen Ester Analysis

This method is designed to separate ibuprofen from its common ester impurities and degradation products.

Chromatographic Conditions:

| Parameter | Value |

| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | 0.1% Phosphoric acid in acetonitrile |

| Gradient | 0-3 min: 52% B; 3-13 min: 52-85% B; 13-16 min: 85% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Autosampler Temp. | 12 °C |

| Detection | UV at 220 nm and 254 nm |

| Injection Volume | 7 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Sample Preparation:

-

Standard Solution: Prepare a stock solution of ibuprofen and each ibuprofen ester in the diluent at a concentration of 1 mg/mL. From the stock solutions, prepare working standards at the desired concentrations (e.g., 0.4 mg/mL for ibuprofen and 0.07 mg/mL for esters).

-